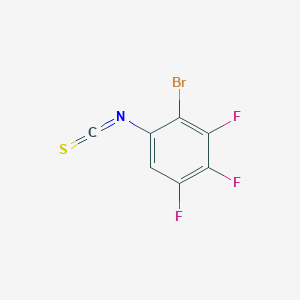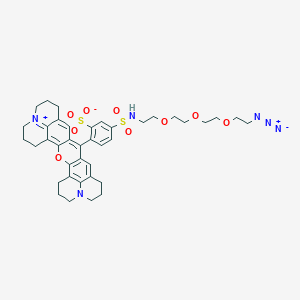
Lissamine rhodamine B PEG3 azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulforhodamine 101-Azide is a fluorescent dye widely used in various scientific fields, particularly in biological and chemical research. It is known for its bright red fluorescence, making it an excellent marker for imaging and labeling applications. The compound is a derivative of sulforhodamine 101, modified with an azide group to facilitate click chemistry reactions.
准备方法
Synthetic Routes and Reaction Conditions: Sulforhodamine 101-Azide is typically synthesized through a series of chemical reactions involving sulforhodamine 101 and an azide-containing reagent. The process often involves the following steps:
Activation of Sulforhodamine 101: The sulforhodamine 101 molecule is activated using a suitable reagent, such as a sulfonyl chloride, to introduce a reactive group.
Azide Introduction: The activated sulforhodamine 101 is then reacted with an azide-containing compound, such as sodium azide, under controlled conditions to form sulforhodamine 101-azide.
Industrial Production Methods: In industrial settings, the production of sulforhodamine 101-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also include additional purification steps, such as chromatography, to remove any impurities.
化学反应分析
Types of Reactions: Sulforhodamine 101-Azide undergoes various chemical reactions, primarily driven by the azide group. Some common reactions include:
Click Chemistry Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Copper (I) catalysts are commonly used in click chemistry reactions involving sulforhodamine 101-azide.
Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Triazole Derivatives: The primary products of click chemistry reactions involving sulforhodamine 101-azide are triazole derivatives, which are highly stable and fluorescent.
科学研究应用
Sulforhodamine 101-Azide has a wide range of applications in scientific research, including:
Biological Imaging: The compound is extensively used for labeling and imaging cells, particularly astrocytes, in biological studies. Its bright red fluorescence allows for clear visualization under a microscope.
Chemical Biology: Sulforhodamine 101-azide is used in click chemistry to label biomolecules, enabling the study of complex biological processes.
Medical Research: The compound is employed in drug discovery and development, particularly in assays to study cell proliferation and cytotoxicity.
Industrial Applications: Sulforhodamine 101-azide is used in the development of fluorescent probes and sensors for various industrial applications.
作用机制
The mechanism of action of sulforhodamine 101-azide primarily involves its ability to fluoresce and participate in click chemistry reactions. The azide group allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the labeling and detection of target molecules. In biological systems, sulforhodamine 101-azide is taken up by cells and binds to specific cellular components, allowing for detailed imaging and analysis.
相似化合物的比较
Sulforhodamine 101-Azide is unique due to its combination of bright fluorescence and reactivity with azide groups. Similar compounds include:
Sulforhodamine 101: The parent compound, which lacks the azide group and is primarily used for its fluorescent properties.
Texas Red Azide: Another fluorescent dye with similar applications but different spectral properties.
TAMRA Azide: A fluorescent dye with a different emission wavelength, used in similar click chemistry applications.
Sulforhodamine 101-azide stands out due to its specific combination of fluorescence and reactivity, making it a versatile tool in various scientific research fields.
属性
分子式 |
C39H46N6O9S2 |
|---|---|
分子量 |
807.0 g/mol |
IUPAC 名称 |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C39H46N6O9S2/c40-43-41-11-17-51-19-21-53-22-20-52-18-12-42-55(46,47)28-9-10-29(34(25-28)56(48,49)50)35-32-23-26-5-1-13-44-15-3-7-30(36(26)44)38(32)54-39-31-8-4-16-45-14-2-6-27(37(31)45)24-33(35)39/h9-10,23-25,42H,1-8,11-22H2 |
InChI 键 |
VFNJFDPCTAAUHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCOCCOCCOCCN=[N+]=[N-])S(=O)(=O)[O-])CCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
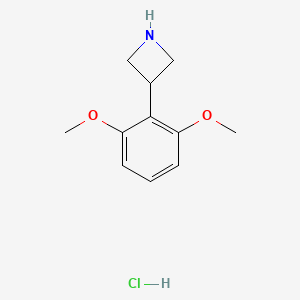
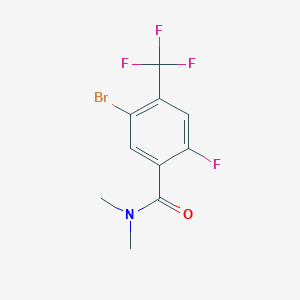
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
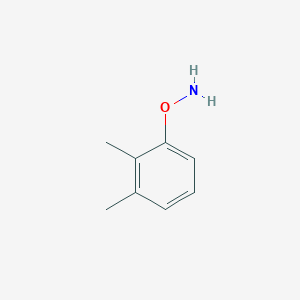

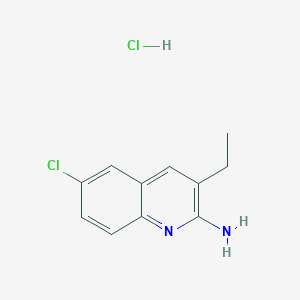
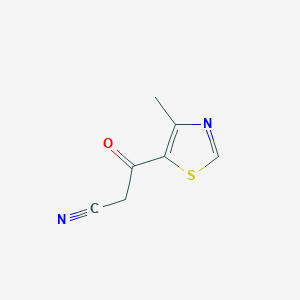

![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)
